

Application Notes and Protocols for Genevant CL1 in Personalized Cancer Vaccine Development

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Compound of Interest

Compound Name: *Genevant CL1*

CAS No.: *1450888-71-7*

Cat. No.: *B10855636*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Personalized cancer vaccines represent a promising immunotherapeutic approach, aiming to stimulate a patient's immune system to recognize and eradicate tumor cells. The efficacy of these vaccines, particularly those based on messenger RNA (mRNA), is heavily reliant on the delivery vehicle. Genevant Sciences' CL1, a novel ionizable lipid, is a key component of their lipid nanoparticle (LNP) platform, designed for the efficient in vivo delivery of mRNA payloads. [1][2] These application notes provide a comprehensive overview of **Genevant CL1**'s utility in the development of personalized cancer vaccines, including its performance characteristics and detailed protocols for formulation and preclinical evaluation.

Genevant's LNP technology is clinically validated, having been utilized in the FDA-approved siRNA therapeutic ONPATTRO®, and is being applied to a range of mRNA-based applications, including vaccines and gene editing.[3] The CL1 lipid, also referred to as Lipid 10 in scientific

literature, has demonstrated superior performance in preclinical models, suggesting its potential to enhance the immunogenicity of mRNA-based personalized cancer vaccines.[1][2]

Genevant CL1 (Lipid 10) Performance Characteristics

The ionizable lipid is a critical component of LNPs, influencing both the potency and tolerability of the formulation. Preclinical studies have demonstrated that LNPs formulated with **Genevant CL1** (Lipid 10) exhibit significant advantages over established benchmarks.

Physicochemical Properties

The physicochemical properties of LNPs are crucial for their in vivo performance. The table below summarizes the characteristics of LNPs formulated with **Genevant CL1**.

| Parameter | siRNA LNP | mRNA LNP |
|------------------------------|-----------|----------|
| pKa | 6.3 | 6.3 |
| Size (Z-average, nm) | 89 | 86 |
| Polydispersity Index (PDI) | 0.07 | 0.16 |
| Encapsulation Efficiency (%) | 97 | 96 |

Data derived from Lam et al. (2023).

In Vivo Gene Silencing (siRNA)

To assess the potency of CL1-containing LNPs for in vivo delivery, a study evaluated the silencing of the transthyretin (TTR) gene in mice using siRNA.

| Formulation | Dose (mg/kg) | Mean TTR Knockdown (%) |
|-------------------------|--------------|------------------------|
| Genevant CL1 (Lipid 10) | 0.01 | ~95 |
| DLin-MC3-DMA | 0.01 | ~75 |

Data derived from Lam et al. (2023). LNPs formulated with **Genevant CL1** (Lipid 10) demonstrated significantly greater gene silencing compared to the benchmark Onpatro lipid, DLin-MC3-DMA.

In Vivo mRNA Delivery and Protein Expression

The ability of CL1-formulated LNPs to deliver mRNA and facilitate protein expression was evaluated in mice.

| Formulation | Dose (mg/kg) | Mean EGFP Expression (ng/g of liver) |
|-------------------------|--------------|--------------------------------------|
| Genevant CL1 (Lipid 10) | 1 | ~3500 |
| DLin-MC3-DMA | 1 | ~1500 |

Data derived from Lam et al. (2023). **Genevant CL1** (Lipid 10) LNPs led to superior liver delivery and expression of EGFP mRNA compared to DLin-MC3-DMA.

Vaccine Immunogenicity

The immunogenicity of a hemagglutinin (HA) rodent vaccine model was assessed to determine the potential of CL1 LNPs for vaccine applications. This serves as a strong indicator of its potential for inducing immune responses in the context of personalized cancer vaccines.

| Formulation | Dose (µg) | Mean Anti-HA IgG Titer (Day 42) |
|--------------------------------------|-----------|---------------------------------|
| Genevant CL1 (Lipid 10) | 1 | ~1,000,000 |
| SM-102 (Moderna SpikeVax) | 1 | ~300,000 |
| ALC-0315 (Pfizer/BioNTech Comirnaty) | 1 | ~1,000,000 |

Data derived from Lam et al. (2023). Intramuscular administration of a vaccine formulated with **Genevant CL1** (Lipid 10) LNP elicited comparable or better antibody titers to the lipid compositions used in FDA-approved mRNA COVID-19 vaccines.

Experimental Protocols

The following protocols provide a general framework for the formulation, characterization, and preclinical evaluation of **Genevant CL1**-based personalized cancer vaccines.

Formulation of mRNA-LNP using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.

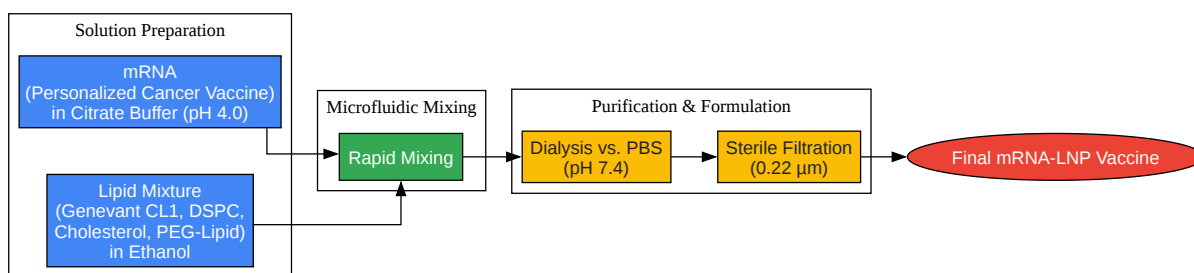
Materials:

- **Genevant CL1** (ionizable lipid)
- DSPC (helper lipid)
- Cholesterol
- DMG-PEG2000 (PEG-lipid)
- Personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0)
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Prepare a lipid mixture in ethanol containing **Genevant CL1**, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
- Prepare the aqueous phase by dissolving the personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0).
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.
- Collect the resulting LNP dispersion.
- Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
- Sterile-filter the final LNP formulation through a 0.22 µm filter.



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Workflow for mRNA-LNP Formulation.

Characterization of mRNA-LNPs

a. Size and Polydispersity Index (PDI) Measurement:

- Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the LNP formulation. Dilute the LNP sample in PBS for analysis.

b. Zeta Potential Measurement:

- Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS). Dilute the sample in a low ionic strength buffer.

c. mRNA Encapsulation Efficiency:

- Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA. Measure fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

In Vivo Immunogenicity Study in a Murine Model

This protocol outlines a general procedure to assess the immunogenicity of the personalized cancer vaccine formulated with **Genevant CL1** LNPs.

Animal Model:

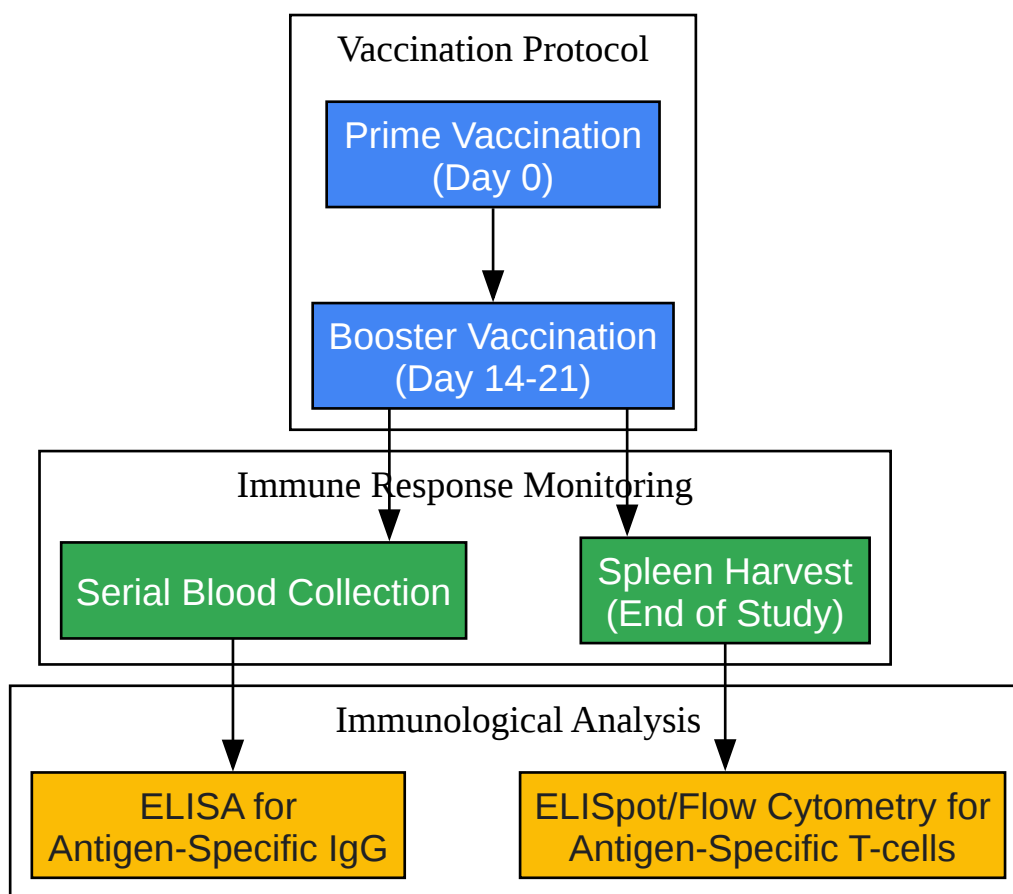
- C57BL/6 mice (or a relevant tumor model)

Procedure:

- Administer the personalized cancer vaccine (e.g., 1-10 μg of mRNA) via intramuscular injection into the hind limb of the mice. Include a control group receiving a placebo (e.g., PBS).
- Administer a booster vaccination 2-3 weeks after the primary immunization.
- Collect blood samples at various time points (e.g., weekly) to monitor the antigen-specific antibody response.
- At the end of the study, sacrifice the mice and harvest spleens to analyze T-cell responses.

Readouts:

- Humoral Immunity: Measure antigen-specific IgG titers in the serum using ELISA.
- Cellular Immunity: Perform ELISpot or intracellular cytokine staining followed by flow cytometry on splenocytes to quantify antigen-specific IFN- γ producing T-cells.



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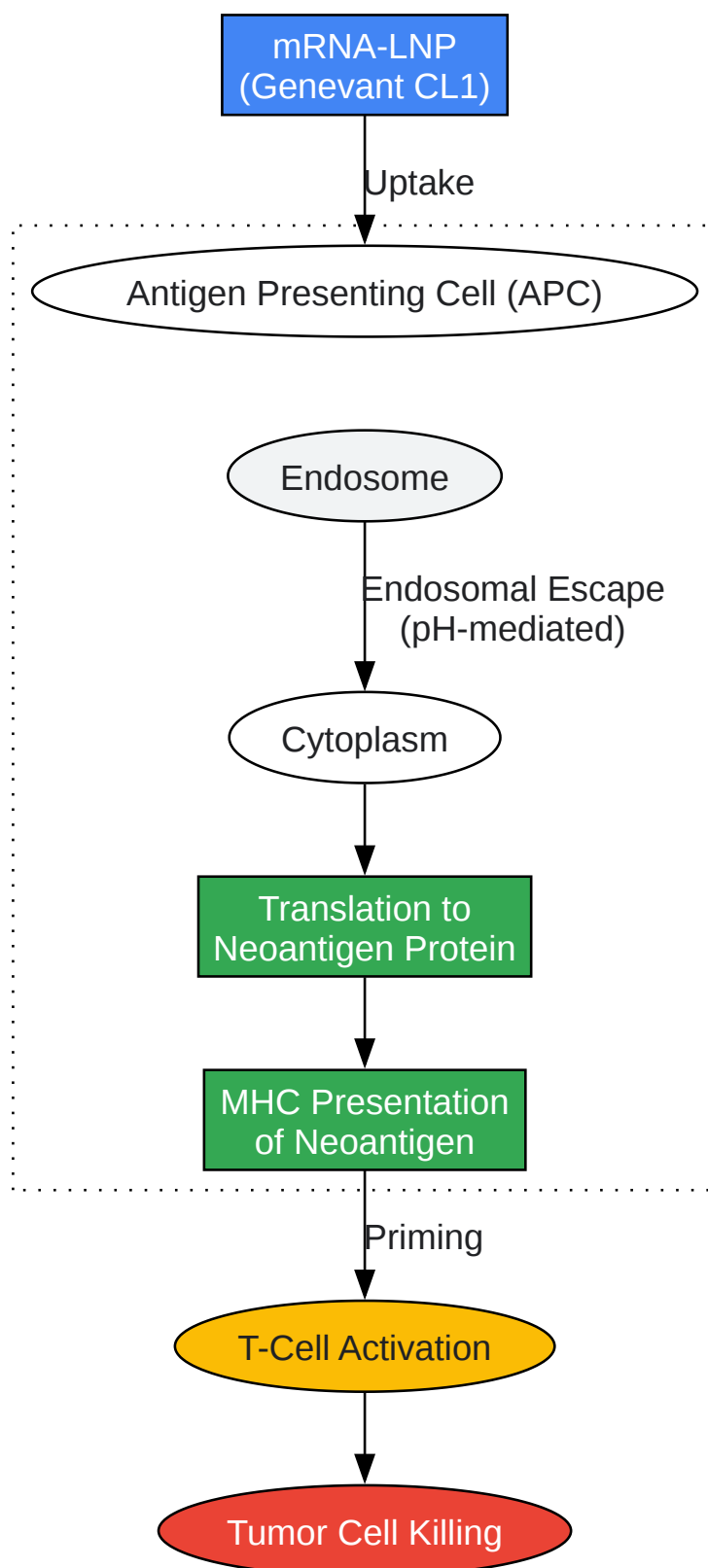
In Vivo Immunogenicity Study Workflow.

Mechanism of Action: LNP-mediated mRNA Delivery and Immune Activation

The **Genevant CL1** LNP formulation facilitates the delivery of mRNA encoding tumor-specific neoantigens to antigen-presenting cells (APCs), primarily dendritic cells.

- **Uptake:** Following intramuscular injection, the LNPs are taken up by APCs at the injection site and in the draining lymph nodes.
- **Endosomal Escape:** The ionizable lipid CL1 has a pKa in the acidic range. In the acidic environment of the endosome, CL1 becomes protonated, leading to the destabilization of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

- **Antigen Expression and Presentation:** The mRNA is translated by the cell's machinery into the neoantigen proteins. These proteins are then processed and presented on the surface of the APCs via MHC class I and class II molecules.
- **T-cell Priming and Activation:** The presentation of neoantigens to T-cells in the lymph nodes leads to the priming and activation of tumor-specific CD4+ and CD8+ T-cells.
- **Tumor Cell Killing:** Activated cytotoxic CD8+ T-cells migrate to the tumor site and recognize and kill tumor cells expressing the specific neoantigens.



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Mechanism of LNP-mediated Immune Activation.

Conclusion

Genevant's CL1 ionizable lipid, as a core component of their LNP delivery platform, demonstrates significant potential for enhancing the development of personalized mRNA cancer vaccines. Its superior performance in preclinical models, in terms of both mRNA delivery and immunogenicity, suggests that it can contribute to the generation of robust and durable anti-tumor immune responses. The provided protocols offer a foundational framework for researchers to formulate, characterize, and evaluate personalized cancer vaccines utilizing this advanced delivery technology. Further optimization of formulations and preclinical testing in relevant tumor models will be crucial for translating the promise of **Genevant CL1** into effective clinical immunotherapies.

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